molecular formula C14H10ClN3O2S B2928095 3-chloro-N-(3-(3-methyl-1,2,4-oxadiazol-5-yl)thiophen-2-yl)benzamide CAS No. 2034473-12-4

3-chloro-N-(3-(3-methyl-1,2,4-oxadiazol-5-yl)thiophen-2-yl)benzamide

Cat. No. B2928095
CAS RN: 2034473-12-4
M. Wt: 319.76
InChI Key: TXMAKHSSNLZABB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-chloro-N-(3-(3-methyl-1,2,4-oxadiazol-5-yl)thiophen-2-yl)benzamide is a chemical compound that has been synthesized for scientific research purposes. This compound has been found to have potential applications in the fields of medicine, biochemistry, and pharmacology.

Scientific Research Applications

Anticancer Activity

Research on compounds with structural motifs similar to "3-chloro-N-(3-(3-methyl-1,2,4-oxadiazol-5-yl)thiophen-2-yl)benzamide" has shown promising anticancer properties. For instance, a study by Ravinaik et al. (2021) on N-(4-{5-[4-(5-methyl-1,3,4-oxadiazol-2-yl)phenyl]-4-(2,3,4-trimethoxyphenyl)-1,3-thiazol-2-yl}phenyl)benzamides demonstrated moderate to excellent anticancer activity against various cancer cell lines, including breast, lung, colon, and ovarian cancers (Ravinaik et al., 2021). This suggests potential applications of similar compounds in cancer research and treatment.

Antimicrobial Activity

Compounds incorporating the 1,2,4-oxadiazole moiety have also been explored for their antimicrobial properties. Naganagowda and Petsom (2011) synthesized derivatives that exhibited significant antibacterial activity, highlighting the potential of these compounds in developing new antimicrobial agents (Naganagowda & Petsom, 2011).

Chemical Synthesis and Characterization

Further research into the synthesis and characterization of similar compounds reveals their potential in various chemical and pharmacological applications. Sharba et al. (2005) detailed the synthesis of oxadiazoles, thiadiazoles, and triazoles derived from benzo[b]thiophene, providing a foundation for the development of compounds with diverse biological activities (Sharba et al., 2005).

Corrosion Inhibition

Kalia et al. (2020) investigated oxadiazole derivatives for their effectiveness as corrosion inhibitors on mild steel in hydrochloric acid solution. Their findings indicate the utility of such compounds in industrial applications, particularly in protecting metals from corrosion (Kalia et al., 2020).

properties

IUPAC Name

3-chloro-N-[3-(3-methyl-1,2,4-oxadiazol-5-yl)thiophen-2-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10ClN3O2S/c1-8-16-13(20-18-8)11-5-6-21-14(11)17-12(19)9-3-2-4-10(15)7-9/h2-7H,1H3,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TXMAKHSSNLZABB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NOC(=N1)C2=C(SC=C2)NC(=O)C3=CC(=CC=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10ClN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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